(-)-Anthrabenzoxocinone, also known as (-)-ABX, is a hexacyclic aromatic ketone that belongs to the class of anthrabenzoxocinones. [, , ] This natural product was first isolated from the bacterium Streptomyces sp. MA6657, which was found to produce (-)-Anthrabenzoxocinone along with a related compound, (-)-bischloroanthrabenzoxocinone. [] (-)-Anthrabenzoxocinone is recognized as a Liver X receptor (LXR) ligand. [] It acts as an antagonist of the bacterial enzyme FabF, which is involved in fatty acid biosynthesis. [, ] This inhibition of FabF makes (-)-Anthrabenzoxocinone and its analogues potential candidates for the development of new antibacterial agents, particularly against resistant strains. []
The synthesis of (-)-Anthrabenzoxocinone has been explored through both natural extraction and total synthesis methods. The natural extraction involves culturing Streptomyces strains, followed by solvent extraction and chromatographic techniques to isolate the compound. The total synthesis has been reported to involve multi-step synthetic routes that typically include:
Specific parameters such as temperature, reaction time, and solvent choice play critical roles in optimizing yield and purity during these synthetic processes.
The molecular structure of (-)-Anthrabenzoxocinone features a complex arrangement of fused aromatic rings along with functional groups that contribute to its biological activity. The compound's molecular formula is CHO, indicating the presence of three oxygen atoms which are integral to its reactivity.
(-)-Anthrabenzoxocinone participates in various chemical reactions that underscore its utility in medicinal chemistry:
These reactions are typically influenced by factors such as pH, temperature, and concentration of reactants.
The mechanism of action for (-)-Anthrabenzoxocinone primarily involves its interaction with Liver X Receptors (LXR). Upon binding to LXR, it modulates gene expression related to cholesterol homeostasis, promoting cholesterol efflux from cells. This action is crucial for maintaining lipid balance in organisms and has implications for treating metabolic disorders.
The physical properties of (-)-Anthrabenzoxocinone include:
Chemical properties include:
(-)-Anthrabenzoxocinone has several significant applications in scientific research:
(-)-Anthrabenzoxocinone [(-)-ABX] belongs to the anthrabenzoxocinones (ABXs), a subclass of pentangular polyphenols biosynthesized through type II polyketide synthase (PKS) pathways in Streptomyces bacteria. These pathways utilize malonyl-CoA as the primary extender unit, with starter units varying across different aromatic polyketides to generate structural diversity [3] [4]. The Streptomyces sp. FJS31-2 genome harbors 23 secondary metabolite gene clusters, including a dedicated type II PKS cluster (GenBank: KU243130) for (-)-ABX biosynthesis [1] [2].
Type II PKS systems employ dissociated enzymatic complexes rather than modular megasynthases. The minimal PKS for (-)-ABX consists of three core enzymes:
This complex assembles a linear polyketide chain that undergoes regiospecific cyclization, oxidation, and aromatization to form the characteristic hexacyclic scaffold of (-)-ABX. The chain length (C24–C30) and cyclization pattern are controlled by the KSα-KSβ heterodimer’s catalytic tunnel dimensions [4]. Post-PKS tailoring enzymes then introduce functional groups critical for bioactivity.
Table 1: Core Enzymes in Type II PKS for (-)-ABX Biosynthesis
Enzyme | Gene | Function | Specificity |
---|---|---|---|
Ketosynthase α | abxP | Decarboxylative condensation | Determines chain folding pattern |
Ketosynthase β | abxK | Chain length determination | Controls C24 backbone elongation |
Acyl Carrier Protein | abxS | Polyketide chain shuttling | Activates malonyl-CoA extender units |
The (-)-ABX scaffold undergoes enzymatic halogenation and methylation, catalyzed by remarkably promiscuous tailoring enzymes:
Genetic manipulation of these enzymes in Streptomyces sp. FJS31-2 generated 14 novel ABX analogs, including:
Bioactivity assessment revealed that C-3 chlorination is critical for potent FabF inhibition (IC50 < 1 μM), while methylation modulates cellular permeability without abolishing bioactivity. This enzymatic promiscuity provides a platform for generating "unnatural" natural products.
Table 2: Engineered ABX Analogs via Tailoring Enzyme Manipulation
Modification Site | Enzyme Used | Analog Examples | Key Structural Change |
---|---|---|---|
C-3, C-10, C-12 | AbxH | 3-Cl-ABX, 10-Cl-ABX, 3,12-diCl-ABX | Chlorination at aromatic positions |
Phenolic -OH | AbxM | 6-MeO-ABX, 8-MeO-ABX | Methyl ether formation |
Multiple sites | AbxH + AbxM | 3-Cl-6-MeO-ABX | Combined halogenation/methylation |
The (-)-ABX biosynthetic gene cluster (BGC) spans ~20 kb in Streptomyces sp. FJS31-2 and contains 13 open reading frames (ORFs) with defined catalytic roles:
Comparative analysis revealed 86.3–94.5% amino acid sequence similarity with the BGC from Streptomyces sp. FXJ1.264, though the FJS31-2 cluster contains three additional genes (abxO, abxH, abxR1) absent in FXJ1.264 [1]. Functional validation was achieved via targeted gene knockout:
The biosynthetic pathway initiates with anthranilate priming—an unusual starter unit for type II PKSs—followed by iterative elongation, cyclization by AbxC/AbxD, and late-stage halogenation/methylation.
Table 3: Key Genes in the (-)-ABX Biosynthetic Cluster
Gene | Protein Function | Domain/Features | Deletion Phenotype |
---|---|---|---|
abxP | β-ketoacyl synthase | KSα domain | Loss of polyketide backbone |
abxK | Chain length factor | KSβ domain | Truncated polyketide chain |
abxS | Acyl carrier protein | Ppant-binding site | No polyketide assembly |
abxH | Tryptophan halogenase | FAD-binding motif | Non-halogenated analogs |
abxM | O-methyltransferase | SAM-binding pocket | Lack of methylated derivatives |
abxR | AraC transcriptional regulator | HTH DNA-binding domain | Reduced cluster expression |
Low native titers of (-)-ABX in Streptomyces sp. FJS31-2 (typically <50 mg/L) necessitate yield optimization via:
Combined strategies (engineered host + optimized media) achieved gram-scale production of novel analogs like zunyimycin A (C-3 chlorinated ABX), enabling structural diversification studies.
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